[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and pyridine moieties, which are known for their biological activities and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine carboxylate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays due to its interaction with specific enzymes and receptors. It is often used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and pyridine moieties allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-19-11-10-15(12-24-19)22(27)28-13-18(26)20-16-8-4-5-9-17(16)25-21(20)14-6-2-1-3-7-14/h1-12,25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPCRLXIXGAWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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